Cas no 1094288-65-9 (Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-)

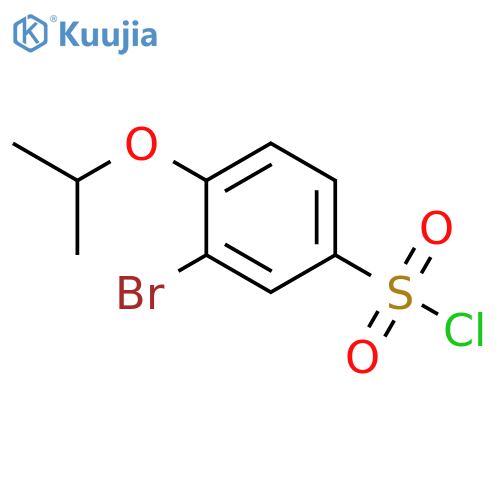

1094288-65-9 structure

商品名:Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-

CAS番号:1094288-65-9

MF:C9H10BrClO3S

メガワット:313.595900058746

CID:5243011

Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-

-

- インチ: 1S/C9H10BrClO3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3

- InChIKey: JLJKJXXQYGOIMH-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC(C)C)C(Br)=C1

Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-271774-0.1g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 0.1g |

$314.0 | 2023-03-01 | |

| Enamine | EN300-271774-10.0g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 10.0g |

$1531.0 | 2023-03-01 | |

| Enamine | EN300-271774-0.25g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 0.25g |

$328.0 | 2023-03-01 | |

| Enamine | EN300-271774-1.0g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 1.0g |

$355.0 | 2023-03-01 | |

| Enamine | EN300-271774-0.05g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 0.05g |

$299.0 | 2023-03-01 | |

| Enamine | EN300-271774-0.5g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 0.5g |

$341.0 | 2023-03-01 | |

| Enamine | EN300-271774-5.0g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 5.0g |

$1033.0 | 2023-03-01 | |

| Enamine | EN300-271774-2.5g |

3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |

1094288-65-9 | 95% | 2.5g |

$697.0 | 2023-03-01 |

Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

1094288-65-9 (Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 4770-00-7(3-cyano-4-nitroindole)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量